5-Aminotropolone

概述

描述

5-Aminotropolone is a heterocyclic polycyclic aromatic compound characterized by a nitrogen atom in the five-membered ring. This compound has garnered significant interest due to its diverse applications in scientific research and industry. It is known for its unique chemical structure and properties, which make it a valuable subject of study in various fields.

准备方法

Synthetic Routes and Reaction Conditions: 5-Aminotropolone can be synthesized through several methods. One notable method involves the reaction of tropolone with ammonia in the presence of a catalyst. Another method includes the reaction of tropolone with hydroxylamine, followed by reduction . Additionally, this compound can be synthesized by the reaction of tropolone with various isocyanates .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the compound. Common industrial methods include the use of high-pressure reactors and continuous flow systems to facilitate the reaction and improve efficiency .

化学反应分析

Reaction with Isocyanates

5-Aminotropolone reacts with isocyanates to form ureas under microwave-assisted conditions.

Example :

-

Reagents : Aromatic/aliphatic isocyanates (1.5 equivalents)

-

Solvent : Tetrahydrofuran (THF)

-

Conditions : Microwave irradiation at 100–120°C for 15–30 minutes

-

Products : Urea derivatives with yields ranging from 65–85% .

| Isocyanate Type | Product Yield (%) | Reaction Time (min) |

|---|---|---|

| Phenyl isocyanate | 78 | 20 |

| Methyl isocyanate | 65 | 30 |

Bromination

Bromination occurs via diazotization under acidic conditions:

Procedure :

-

Dissolve this compound in 48% HBr.

-

Cool to -10°C and add NaNO₂.

-

Stir for 1.5 hours at -10°C.

Outcome :

Oxidation

Controlled oxidation modifies the amino group:

Mechanism :

-

Diazotization of the amino group.

-

Oxidative displacement with nitrous acid.

Reduction

Reductive amination has not been widely reported, but catalytic hydrogenation of related tropolones suggests potential pathways for amino group modification.

Reaction with Diketene

This compound reacts with diketene to form acetoacetate or pyridone derivatives depending on catalysts:

| Catalyst | Product Formed | Yield (%) |

|---|---|---|

| Triethylamine | Monoacetoacetate (C₉H₉NO₄) | 45 |

| KOH | Pyridone derivative | 30 |

Conditions :

Photo-Reactions

Under UV light in aqueous acid:

-

Primary Product : 2-Amino-5-oxocyclopent-1-enylacetic acid

-

Mechanism : Ring contraction via [4π] electrocyclic reaction followed by hydrolysis .

Comparative Reactivity Table

| Reaction Type | Key Reagents/Conditions | Major Products | Yield (%) |

|---|---|---|---|

| Isocyanate coupling | R-NCO, THF, microwave | Ureas | 65–85 |

| Bromination | HBr, NaNO₂, -10°C | 5-Bromotropolone | 33 |

| Diketene condensation | Diketene, Et₃N/KOH | Acetoacetate/Pyridone | 30–45 |

| Photo-reaction | UV light, H₂O/H⁺ | Cyclopentenylacetic acid | Not reported |

Stability and Reaction Optimization

科学研究应用

Chemistry

5-Aminotropolone serves as a crucial building block for synthesizing more complex molecules. It is utilized as a reagent in organic synthesis, facilitating the creation of various chemical derivatives that possess unique properties.

Biological Activities

The compound exhibits promising biological activities:

- Antibacterial and Antifungal Properties : Research indicates that this compound has potential antibacterial effects against specific pathogens.

- Antiviral Effects : Preliminary studies suggest that it may inhibit viral replication in certain cell lines.

- Anti-cancer Activity : The compound shows selective cytotoxicity against human oral tumor cell lines, inducing apoptosis via caspase activation and DNA fragmentation .

Medical Applications

Ongoing research explores the therapeutic potential of this compound in treating various diseases:

- Cancer Therapy : Its ability to induce apoptosis makes it a candidate for further investigation as an anti-cancer agent .

- Neuroprotective Effects : Studies suggest that it may inhibit catechol-O-methyltransferase, potentially impacting neurodegenerative disease pathways .

Industrial Uses

In the industrial sector, this compound is employed in producing pharmaceuticals and agrochemicals. Its unique chemical properties make it suitable for developing novel compounds with specific functionalities.

Case Study 1: Antitumor Activity

A study evaluated the anti-tumor efficacy of this compound on human oral tumor cell lines. The results indicated that the compound significantly reduced cell viability through mechanisms involving apoptosis induction. This study highlights its potential as a therapeutic agent in oncology .

Case Study 2: Inhibition of Pseudomonas Aeruginosa Elastase

Research demonstrated that this compound acts as an inhibitor of elastase produced by Pseudomonas aeruginosa, showing an IC50 value of approximately 180 μM. This finding suggests its utility in developing treatments for infections caused by this pathogen .

作用机制

The mechanism of action of 5-Aminotropolone involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects . The compound’s ability to form hydrogen bonds and interact with nucleophilic sites in biological molecules is key to its mechanism of action .

相似化合物的比较

Comparison: 5-Aminotropolone is unique due to its amino group, which imparts distinct chemical and biological properties compared to its analogs. For instance, 5-Cyanotropolone and 5-Nitrotropolone have different substituents that affect their reactivity and applications . The presence of the amino group in this compound makes it more versatile in chemical synthesis and potentially more active in biological systems .

生物活性

5-Aminotropolone, a derivative of tropolone, has garnered attention in the scientific community due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and case studies.

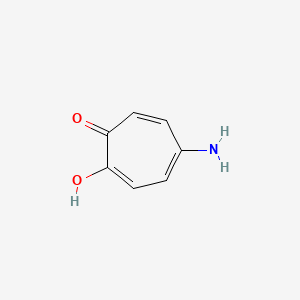

Chemical Structure and Properties

This compound is characterized by its seven-membered ring structure containing an amino group at position 5 and a hydroxyl group at position 2. Its chemical formula is . The unique arrangement of functional groups contributes to its reactivity and biological activity.

This compound exhibits several mechanisms through which it exerts its biological effects:

- Interaction with Isocyanates : It reacts with various isocyanates to form ureas, which may contribute to its antibacterial properties.

- Inhibition of Enzymes : The compound inhibits catechol-O-methyltransferase (COMT), an enzyme involved in catecholamine metabolism, which can affect neurotransmitter levels.

- Induction of Apoptosis : In human promyelocytic leukemic cells (HL-60), it induces apoptosis characterized by caspase-3 activation and DNA fragmentation .

Antimicrobial Properties

Preliminary studies indicate that this compound possesses significant antimicrobial activity against various pathogens:

- Antibacterial : Effective against Gram-positive and Gram-negative bacteria.

- Antifungal : Exhibits activity against common fungal strains.

- Antiviral : Shows potential in inhibiting viral replication.

Cytotoxicity

The compound demonstrates tumor-specific cytotoxicity, making it a candidate for cancer therapy. Notably, it selectively targets oral tumor cell lines while sparing normal cells. The cytotoxic effects are mediated through radical-mediated redox reactions that generate reactive oxygen species (ROS) under alkaline conditions .

Case Studies

Several studies have investigated the biological activity of this compound:

- Study on HL-60 Cells : A study demonstrated that this compound induced apoptosis in HL-60 cells by activating caspase-3 without affecting other caspases. This suggests a targeted mechanism for inducing cell death in cancer cells .

- Inhibition of Nitric Oxide Production : Research indicated that this compound inhibited lipopolysaccharide (LPS)-stimulated nitric oxide production in mouse macrophage-like Raw 264.7 cells. This inhibition was linked to reduced expression of inducible nitric oxide synthase (iNOS), highlighting its anti-inflammatory potential .

Biochemical Pathways

The compound's interaction with biomolecules involves:

- Metal Ion Chelation : It chelates metal ions, inhibiting metalloproteases and other metal-dependent enzymes, which may contribute to its anticancer properties.

- Photo-reaction : Under specific conditions, this compound undergoes photo-reactions that can lead to the formation of biologically active derivatives.

Comparison with Related Compounds

| Compound Name | Cytotoxicity (CC50) | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| This compound | <1.07 µM | Yes | Induces apoptosis via ROS generation |

| Hinokitiol | >10 µM | Yes | Inhibits iNOS expression |

| 2-Aminotropone | >10 µM | Limited | Less effective than this compound |

常见问题

Basic Research Questions

Q. What are the validated synthetic routes for 5-Aminotropolone, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves cyclization of substituted tropones with amine derivatives. Key factors include solvent polarity (e.g., DMF vs. ethanol), temperature (60–120°C), and catalyst selection (e.g., Pd/C for hydrogenation). Yield optimization requires monitoring via HPLC or GC-MS to identify side products (e.g., over-oxidized intermediates) . Validate purity using NMR (>95% by ¹H-NMR integration) and elemental analysis (C, H, N within ±0.4% of theoretical values).

Q. How is this compound characterized structurally, and what analytical techniques resolve ambiguities in tautomeric forms?

- Methodological Answer : X-ray crystallography is definitive for tautomer identification. For solution-phase studies, use ¹³C-NMR to detect keto-enol equilibrium shifts. IR spectroscopy (1600–1700 cm⁻¹) differentiates carbonyl vs. enol C-O stretches. Computational DFT studies (B3LYP/6-311+G*) model electronic environments, validated against experimental data .

Q. What are the established protocols for assessing this compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH stability : Incubate in buffers (pH 1–12) at 37°C for 24–72 hrs. Monitor degradation via UV-Vis (λmax shifts) and LC-MS for byproducts.

- Thermal stability : Use TGA/DSC to identify decomposition thresholds (>150°C common for troponoids) .

Advanced Research Questions

Q. How can contradictory data on this compound’s biological activity (e.g., antimicrobial vs. cytotoxic effects) be systematically resolved?

- Methodological Answer :

- Dose-response analysis : Test across concentrations (0.1–100 µM) in multiple cell lines (e.g., HEK293 vs. cancer cells) to identify therapeutic windows.

- Mechanistic studies : Use RNA-seq to compare gene expression profiles under treatment. Validate targets via CRISPR knockouts or siRNA silencing .

- Statistical rigor : Apply ANOVA with post-hoc tests (Tukey’s HSD) to compare datasets. Address batch effects by repeating experiments across independent labs .

Q. What computational strategies predict this compound’s interaction with novel protein targets, and how are false positives minimized?

- Methodological Answer :

- Docking simulations : Use AutoDock Vina with flexible side chains for binding site residues. Cross-validate with molecular dynamics (GROMACS, 50 ns simulations) to assess pose stability.

- False-positive mitigation : Apply consensus scoring (Glide SP, ChemPLP) and exclude compounds with poor ADMET profiles (e.g., logP >5) .

Q. How do researchers address reproducibility challenges in this compound’s electrochemical behavior across different laboratories?

- Methodological Answer :

- Standardized protocols : Calibrate electrodes (Ag/AgCl) daily, control electrolyte purity (≥99.9%), and report temperature (±0.1°C).

- Inter-lab validation : Share raw cyclic voltammetry data (E, I values) via repositories like Zenodo. Use Bland-Altman plots to quantify measurement bias .

Q. Future Research Directions

Q. What multi-omics approaches could elucidate this compound’s mode of action in complex biological systems?

- Methodological Answer : Integrate metabolomics (LC-QTOF-MS), proteomics (TMT labeling), and phosphoproteomics (TiO₂ enrichment) to map pathway perturbations. Use network pharmacology (Cytoscape) to identify hub targets .

Guidelines for Reporting :

属性

IUPAC Name |

5-amino-2-hydroxycyclohepta-2,4,6-trien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c8-5-1-3-6(9)7(10)4-2-5/h1-4H,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJJUTRFFONLOHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C(=CC=C1N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90990446 | |

| Record name | 5-Amino-2-hydroxycyclohepta-2,4,6-trien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90990446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7021-46-7 | |

| Record name | 5-Amino-2-hydroxy-2,4,6-cycloheptatrien-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7021-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Cycloheptatrien-1-one, 5-amino-2-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007021467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VII tropolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102877 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-2-hydroxycyclohepta-2,4,6-trien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90990446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。